Cas no 1806232-92-7 (3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid)
3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid
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- Inchi: 1S/C9H7F3INO3/c1-4-8(13)5(2-7(15)16)6(3-14-4)17-9(10,11)12/h3H,2H2,1H3,(H,15,16)
- InChI Key: BUVQWEWFIRJNLY-UHFFFAOYSA-N
- SMILES: IC1C(C)=NC=C(C=1CC(=O)O)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 287
- XLogP3: 2.5
- Topological Polar Surface Area: 59.4
3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090685-1g |
3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid |
1806232-92-7 | 97% | 1g |
$1,549.60 | 2022-03-31 |
3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid
3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid (CAS No. 1806232-92-7): An Emerging Compound in Medicinal Chemistry
3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid (CAS No. 1806232-92-7) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of iodo-substituted pyridine derivatives, which have shown promise in various therapeutic applications, including anticancer and antiviral activities.
The molecular structure of 3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid is characterized by the presence of an iodo group, a methyl group, a trifluoromethoxy group, and a carboxylic acid moiety. These functional groups contribute to the compound's high reactivity and stability, making it an attractive candidate for further chemical modifications and drug development.
Recent studies have highlighted the potential of 3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anticancer activity against a panel of human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that are critical for cancer cell survival and proliferation.
In addition to its anticancer properties, 3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid has also shown promise as an antiviral agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The synthesis of 3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid has been extensively studied, with several efficient and scalable methods reported in the literature. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold through a series of well-established chemical transformations. These synthetic routes not only provide high yields but also allow for the facile introduction of various substituents, enabling the preparation of a wide range of analogs for further biological evaluation.
The pharmacokinetic properties of 3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid have also been investigated to assess its suitability as a therapeutic agent. Preliminary studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and stability in physiological conditions, which are essential attributes for a successful drug candidate.
In conclusion, 3-Iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetic acid (CAS No. 1806232-92-7) represents a promising lead compound in medicinal chemistry with diverse biological activities. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing the treatment options for various diseases.
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